(1s,3s)-3-(methylsulfanyl)cyclobutan-1-amine hydrochloride, cis
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Overview
Description
(1s,3s)-3-(methylsulfanyl)cyclobutan-1-amine hydrochloride, cis is a chemical compound characterized by a cyclobutane ring substituted with a methylsulfanyl group and an amine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,3s)-3-(methylsulfanyl)cyclobutan-1-amine hydrochloride, cis typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Methylsulfanyl Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a methylsulfanyl anion.
Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the amine group to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted amines or amides.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Therapeutics: Investigated for its therapeutic potential in treating various diseases.
Industry:
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(methylsulfanyl)cyclobutan-1-amine hydrochloride, cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(1r,3r)-3-(methylsulfanyl)cyclobutan-1-amine hydrochloride, trans: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.
Cyclobutanamines: Compounds with similar cyclobutane structures but different substituents.
Methylsulfanyl Derivatives: Compounds with the methylsulfanyl group attached to different core structures.
Uniqueness: (1s,3s)-3-(methylsulfanyl)cyclobutan-1-amine hydrochloride, cis is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
2680530-33-8 |
---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.7 |
Purity |
95 |
Origin of Product |
United States |
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